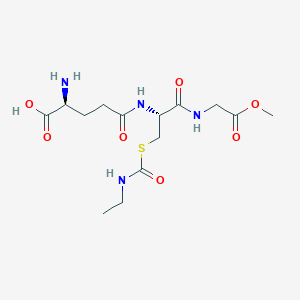

Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, 1-methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

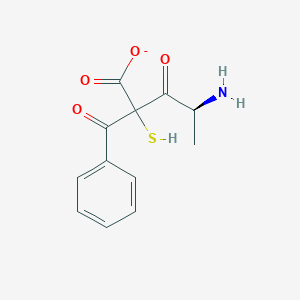

Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, 1-methyl ester, commonly known as GSH-Me, is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. GSH-Me is a potent antioxidant and plays a crucial role in maintaining cellular redox balance.

Wirkmechanismus

GSH-Me exerts its antioxidant activity by scavenging reactive oxygen and nitrogen species and by regenerating other antioxidants such as vitamin C and vitamin E. GSH-Me also regulates the activity of several transcription factors, including NF-κB and Nrf2, which play a critical role in the cellular response to oxidative stress.

Biochemische Und Physiologische Effekte

GSH-Me has been shown to improve mitochondrial function and energy metabolism in various tissues, including the brain and heart. It also modulates the activity of enzymes involved in the metabolism of drugs and xenobiotics. GSH-Me has been shown to protect against liver damage induced by acetaminophen and carbon tetrachloride.

Vorteile Und Einschränkungen Für Laborexperimente

GSH-Me is readily available and can be easily synthesized in the laboratory. It is stable under physiological conditions and can be stored for extended periods. However, GSH-Me is relatively expensive compared to other antioxidants such as vitamin C and vitamin E. Moreover, GSH-Me is sensitive to pH and temperature changes, which can affect its stability and activity.

Zukünftige Richtungen

There is a growing interest in the potential therapeutic applications of GSH-Me in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Further studies are needed to elucidate the molecular mechanisms underlying the beneficial effects of GSH-Me and to optimize its pharmacological properties. Moreover, the development of novel GSH-Me analogs with improved stability and activity may lead to the discovery of new drugs for the treatment of oxidative stress-related diseases.

Conclusion:

In conclusion, GSH-Me is a potent antioxidant with a broad range of biological activities. Its ability to regulate cellular redox balance and modulate the immune response makes it an attractive candidate for the treatment of various diseases. Further studies are needed to explore the full potential of GSH-Me and to develop new therapeutic strategies based on its pharmacological properties.

Synthesemethoden

GSH-Me is synthesized by the reaction of glutathione with methyl iodide in the presence of a base. The reaction proceeds through S-methylation of the thiol group of cysteine, followed by N-methylation of the amino group of glycine. The resulting product is purified by column chromatography to obtain pure GSH-Me.

Wissenschaftliche Forschungsanwendungen

GSH-Me has been extensively studied for its antioxidant and anti-inflammatory properties. It has been shown to protect against oxidative stress-induced cell damage and apoptosis in various cell types, including neurons, cardiomyocytes, and hepatocytes. GSH-Me has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.

Eigenschaften

CAS-Nummer |

125974-21-2 |

|---|---|

Produktname |

Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, 1-methyl ester |

Molekularformel |

C14H24N4O7S |

Molekulargewicht |

392.43 g/mol |

IUPAC-Name |

(2S)-2-amino-5-[[(2R)-3-(ethylcarbamoylsulfanyl)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H24N4O7S/c1-3-16-14(24)26-7-9(12(21)17-6-11(20)25-2)18-10(19)5-4-8(15)13(22)23/h8-9H,3-7,15H2,1-2H3,(H,16,24)(H,17,21)(H,18,19)(H,22,23)/t8-,9-/m0/s1 |

InChI-Schlüssel |

IOFRNMBKJQLKBY-IUCAKERBSA-N |

Isomerische SMILES |

CCNC(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)O)N |

SMILES |

CCNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)O)N |

Kanonische SMILES |

CCNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)O)N |

Andere CAS-Nummern |

125974-21-2 |

Sequenz |

XXG |

Synonyme |

S-(N-ETHYLCARBAMOYL)GLUTATHIONEMONOMETHYLESTER |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)](/img/structure/B161904.png)